![molecular formula C18H18 B14481610 7-Phenyldispiro[2.2.4~6~.2~3~]dodeca-4,7,11-triene CAS No. 64637-62-3](/img/structure/B14481610.png)
7-Phenyldispiro[2.2.4~6~.2~3~]dodeca-4,7,11-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Phenyldispiro[2.2.4~6~.2~3~]dodeca-4,7,11-triene is a complex organic compound characterized by its unique dispiro structure. This compound features a phenyl group attached to a dispiro system, which consists of two spiro-connected rings. The presence of multiple rings and double bonds within its structure makes it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Phenyldispiro[2.2.4~6~.2~3~]dodeca-4,7,11-triene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure settings to ensure the formation of the desired dispiro structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
7-Phenyldispiro[2.2.4~6~.2~3~]dodeca-4,7,11-triene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of double bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl group or the spiro rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce fully saturated hydrocarbons.
Scientific Research Applications
7-Phenyldispiro[2.2.4~6~.2~3~]dodeca-4,7,11-triene has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of dispiro systems and their reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 7-Phenyldispiro[2.2.4~6~.2~3~]dodeca-4,7,11-triene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
10-Azatricyclo[6.3.1.0~2,7~]dodeca-2,4,6-triene: Another complex polycyclic compound with a different ring structure.
Tetracyclo[6.2.1.1~3,6~.0~2,7~]dodeca-2(7),4,9-triene: Features a tetracyclic system with unique chemical properties.
Uniqueness
7-Phenyldispiro[224~6~2~3~]dodeca-4,7,11-triene is unique due to its dispiro structure, which imparts distinct chemical and physical properties
Properties
CAS No. |
64637-62-3 |
|---|---|
Molecular Formula |
C18H18 |
Molecular Weight |
234.3 g/mol |
IUPAC Name |
10-phenyldispiro[2.2.46.23]dodeca-4,9,11-triene |
InChI |
InChI=1S/C18H18/c1-2-5-15(6-3-1)16-7-4-8-18(16)13-11-17(9-10-17)12-14-18/h1-3,5-7,11-14H,4,8-10H2 |
InChI Key |
OVAAJPIDGMRTQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C=CC3(CC3)C=C2)C(=C1)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(E)-{[(E)-(Butylimino)(phenyl)methyl]amino}(phenyl)methylidene]benzamide](/img/structure/B14481533.png)
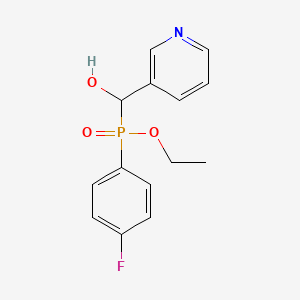
![6-[(8-Methylnonyl)oxy]-6-oxohexanoate](/img/structure/B14481541.png)
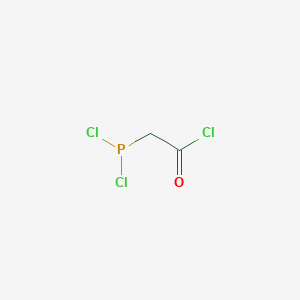
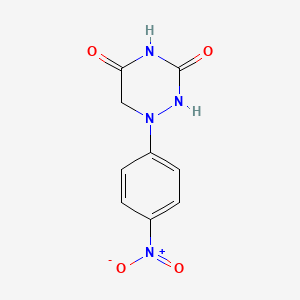


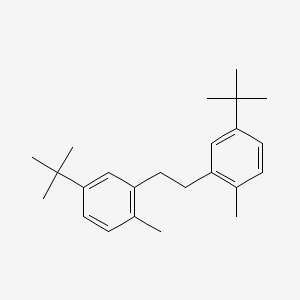
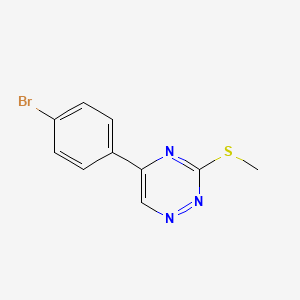

![Tributyl[(3-phenylprop-2-EN-1-YL)oxy]stannane](/img/structure/B14481597.png)


